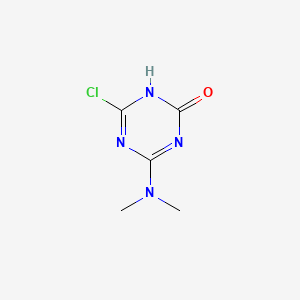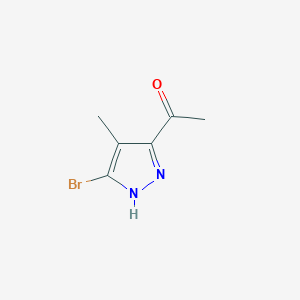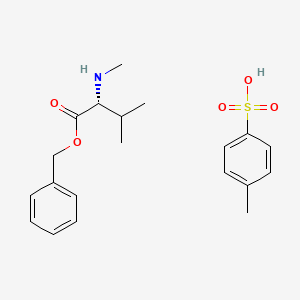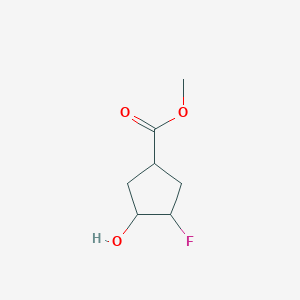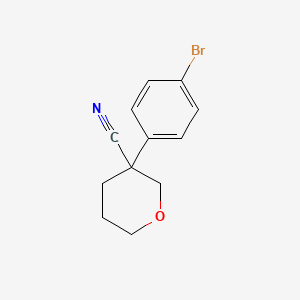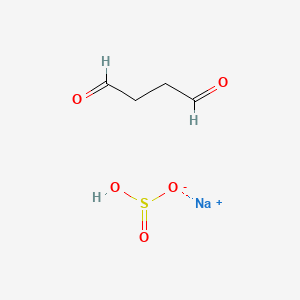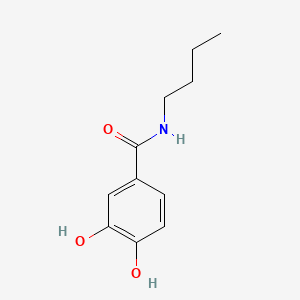
N-Butyl-3,4-dihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-3,4-dihydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom and two hydroxyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3,4-dihydroxybenzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 3,4-dihydroxybenzoic acid and butylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Solvent: A suitable solvent like dichloromethane or dimethylformamide (DMF) is used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to optimize the yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of amide synthesis can be applied. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-Butyl-3,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of a more saturated benzamide.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced benzamides with fewer hydroxyl groups.
Substitution: Benzamides with different functional groups replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Butyl-3,4-dihydroxybenzamide is used as a building block in organic synthesis
Biology: The compound has shown promise as an inhibitor of certain biological pathways. For example, it has been studied for its potential to inhibit the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis .
Medicine: Research has indicated that this compound may have therapeutic potential due to its ability to interact with specific enzymes and proteins.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable compound in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-3,4-dihydroxybenzamide involves its interaction with specific molecular targets. For instance, in the context of melanogenesis inhibition, the compound has been shown to reduce the activity of tyrosinase, an enzyme crucial for melanin production . This reduction in tyrosinase activity leads to decreased melanin synthesis, thereby exerting its depigmenting effects.
Vergleich Mit ähnlichen Verbindungen
N-Adamantyl-3,4-dihydroxybenzamide: This compound also inhibits melanogenesis but contains an adamantyl group instead of a butyl group.
N-Methyl-3,4-dihydroxybenzamide: Similar structure but with a methyl group, showing different biological activities.
N-Ethyl-3,4-dihydroxybenzamide: Contains an ethyl group, used in different chemical and biological contexts.
Uniqueness: N-Butyl-3,4-dihydroxybenzamide is unique due to its specific butyl group, which influences its solubility, reactivity, and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
98116-92-8 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-butyl-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-12-11(15)8-4-5-9(13)10(14)7-8/h4-5,7,13-14H,2-3,6H2,1H3,(H,12,15) |
InChI-Schlüssel |
BCJUFWUOCJPSSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)
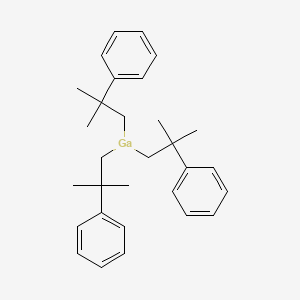

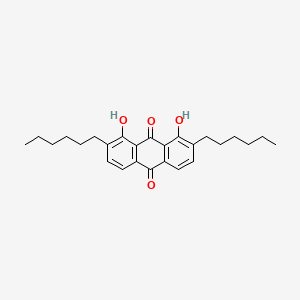
![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
